molecular formula C10H11BrN2O4 B1425406 Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate CAS No. 1496175-92-8

Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate

Cat. No.: B1425406
CAS No.: 1496175-92-8
M. Wt: 303.11 g/mol
InChI Key: ZRDSRMYDADGYJZ-UHFFFAOYSA-N
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Description

Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate is a chemical compound with the molecular formula C10H11BrN2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a nitro group, and a methylamino group attached to a phenyl ring, which is further connected to an acetate moiety.

Mechanism of Action

Mode of Action

It’s known that similar compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and how it is metabolized in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate typically involves the following steps:

    Nitration: The starting material, 5-bromo-2-nitroaniline, is prepared by nitrating 5-bromoaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Methylation: The nitroaniline compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the methylated product with methyl chloroacetate in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Thiols or amines, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: Methyl 2-[(5-bromo-2-aminophenyl)(methyl)amino]acetate.

    Substitution: Methyl 2-[(5-substituted-2-nitrophenyl)(methyl)amino]acetate.

    Hydrolysis: 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetic acid.

Scientific Research Applications

Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate can be compared with other similar compounds, such as:

    Methyl 2-[(5-bromo-2-aminophenyl)(methyl)amino]acetate: This compound lacks the nitro group and has an amino group instead, which affects its reactivity and biological activity.

    Methyl 2-[(5-chloro-2-nitrophenyl)(methyl)amino]acetate:

    Methyl 2-[(5-bromo-2-nitrophenyl)(ethyl)amino]acetate: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and reactivity.

Properties

IUPAC Name

methyl 2-(5-bromo-N-methyl-2-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-12(6-10(14)17-2)9-5-7(11)3-4-8(9)13(15)16/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDSRMYDADGYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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